molecular formula C10H11NO2 B8590724 Formamide, N-(2-acetylphenyl)-N-methyl- CAS No. 59019-35-1

Formamide, N-(2-acetylphenyl)-N-methyl-

Cat. No.: B8590724
CAS No.: 59019-35-1
M. Wt: 177.20 g/mol
InChI Key: GXHAWMSZNTWXKA-UHFFFAOYSA-N
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Description

Formamide, N-(2-acetylphenyl)-N-methyl- is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Formamide, N-(2-acetylphenyl)-N-methyl- serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex organic molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals, where its functional groups can be modified to create derivatives with enhanced properties.

Table 1: Comparison of Formamide Derivatives

Compound NameStructure FeaturesUnique Properties
N,N-DimethylformamideTwo methyl groups on nitrogenExcellent solvent properties
N-MethylformamideOne methyl group on nitrogenUsed mainly in industrial applications
AcetamideSimple amide structurePrecursor for various syntheses
Formamide, N-(2-acetylphenyl)-N-methyl- Contains acetophenone moiety and methyl groupPotential anticancer activity

The uniqueness of this compound lies in its ability to interact with various biological targets, which may influence cellular responses such as apoptosis or cell proliferation.

Medicinal Chemistry

Recent studies have highlighted the potential cytotoxic properties of formamide derivatives, including N-(2-acetylphenyl)-N-methyl-. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological exploration. The mechanisms underlying these effects are still under investigation but may involve interactions with cellular pathways related to cancer progression.

Case Study: Anticancer Activity

In a notable study conducted by the National Cancer Institute (NCI), formamide, N-(2-acetylphenyl)-N-methyl- was screened against a panel of 60 human tumor cell lines representing different cancer types. The results indicated varying degrees of inhibition across cell lines, with notable activity against leukemia and non-small-cell lung cancer .

  • Cell Line Responses:
    • Leukemia RPMI-8226: 92.72% growth inhibition
    • Non-small-cell lung cancer NCI-H522: 94.57% growth inhibition
    • Colon cancer HCT-15: 98.05% growth inhibition

These findings suggest that formamide derivatives could be developed into therapeutic agents targeting specific types of cancer.

Interaction Studies

Research has also focused on the interaction of formamide, N-(2-acetylphenyl)-N-methyl- with proteins involved in cell signaling pathways. Understanding these interactions at the molecular level is crucial for elucidating how these compounds exert their biological effects and could lead to the development of novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(2-acetylphenyl)-N-methylformamide?

The synthesis typically involves condensation reactions between substituted anilines and acylating agents. For example, a two-step process may include (1) N-methylation of 2-acetylphenylamine using methyl iodide under basic conditions, followed by (2) formylation with formic acid or acetic formic anhydride. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Reaction monitoring by TLC and characterization via 1H^1H-NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and IR (C=O stretch ~1680 cm1 ^{-1}) are essential .

Q. How should researchers characterize the thermal stability of N-(2-acetylphenyl)-N-methylformamide for storage and experimental use?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods. For instance, DSC can identify decomposition onset temperatures (e.g., >200°C in inert atmosphere), while TGA quantifies mass loss. Stability under ambient conditions should also be tested via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Q. What safety protocols are critical when handling N-(2-acetylphenyl)-N-methylformamide in laboratory settings?

Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of vapors. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must follow institutional guidelines for organic amides, with neutralization before incineration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-(2-acetylphenyl)-N-methylformamide in palladium-catalyzed cross-coupling reactions?

Density Functional Theory (DFT) calculations can model electron density distribution, showing preferential activation at the acetyl-substituted phenyl ring due to electron-withdrawing effects. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (monitoring by 13C^{13}C-NMR and LC-MS) reveals higher reactivity at the ortho-acetyl position, attributed to steric and electronic factors .

Q. How can researchers resolve contradictions in reported solubility data for N-(2-acetylphenyl)-N-methylformamide across polar and non-polar solvents?

Systematic solubility studies using UV-Vis spectroscopy (λmax ~270 nm) under controlled temperatures (25°C, 40°C) can clarify discrepancies. For example, conflicting data in DMSO vs. chloroform may arise from solvent polarity effects on the amide group’s resonance stabilization. Cross-referencing with NIST solubility databases ensures accuracy .

Q. What strategies optimize the enantiomeric resolution of N-(2-acetylphenyl)-N-methylformamide derivatives for chiral catalysis applications?

Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases (90:10 v/v) achieve baseline separation. Computational modeling (e.g., molecular docking) predicts enantiomer-column interactions, while circular dichroism (CD) spectra validate configurations. Co-crystallization with chiral resolving agents (e.g., tartaric acid) may also enhance purity .

Q. Methodological and Theoretical Frameworks

Q. How can researchers integrate N-(2-acetylphenyl)-N-methylformamide into supramolecular chemistry studies?

Employ X-ray crystallography to analyze hydrogen-bonding networks (e.g., N–H···O interactions between formamide and carbonyl groups). Pair with theoretical frameworks like Molecular Electrostatic Potential (MEP) maps to predict self-assembly behavior in coordination polymers .

Q. What computational approaches predict the environmental fate of N-(2-acetylphenyl)-N-methylformamide in aquatic systems?

Use EPI Suite software to estimate biodegradation half-lives (e.g., BIOWIN models) and hydrophobicity (logP ~1.8). Experimental validation via OECD 301F biodegradation tests (28-day aerobic conditions) quantifies microbial breakdown efficiency. Correlate with HPLC-MS identification of metabolites .

Q. Data Analysis and Validation

Q. How should researchers validate the purity of N-(2-acetylphenyl)-N-methylformamide batches using orthogonal analytical techniques?

Combine 1H^1H-NMR (integration of acetyl vs. formyl protons), GC-MS (retention time vs. reference standards), and elemental analysis (C, H, N within ±0.3% of theoretical values). For trace impurities, use UPLC with photodiode array detection (PDA) at 254 nm .

Q. What statistical methods address variability in catalytic performance studies involving N-(2-acetylphenyl)-N-methylformamide?

Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors (p < 0.05) and response surface methodology (RSM) to model yield vs. variable interactions .

Properties

CAS No.

59019-35-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-acetylphenyl)-N-methylformamide

InChI

InChI=1S/C10H11NO2/c1-8(13)9-5-3-4-6-10(9)11(2)7-12/h3-7H,1-2H3

InChI Key

GXHAWMSZNTWXKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetic anhydride (147.2 ml) and formic acid (98%, 100.3 ml) was stirred at 50°-60° for 110 minutes and then cooled to ambient temperature. 2'-(Methylamino)acetophenone (100 g) was added in portions over a period of 30 minutes whilst maintaining the temperature below 30°. The mixture was stirred at ambient temperature for 90 minutes and then cooled to 0°. Water (512 ml) was added over a period of 20 minutes, followed by aqueous sodium hydroxide (specific gravity 1.5, 288 ml) added over a period of 85 minutes whilst maintaining the temperature below 10°. The reaction mixture was transferred to a separating funnel, dichloromethane (200 ml) was added, followed by hydrochloric acid (2M) to pH 9, and the dichloromethane layer separated. The aqueous layer was further extracted with dichloromethane (2×200 ml). The combined dichloromethane extracts were washed with aqueous sodium chloride (6M, 200 ml) and then dried over magnesium sulphate to give a solution of 2'-acetyl-N-methylformanilide.
Quantity
147.2 mL
Type
reactant
Reaction Step One
Quantity
100.3 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
512 mL
Type
solvent
Reaction Step Six

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